molecular formula C9H16BNO2 B1425639 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile CAS No. 238088-31-8

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

Cat. No.: B1425639
CAS No.: 238088-31-8
M. Wt: 181.04 g/mol
InChI Key: YCRBWRBCSUVPIG-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to a propanenitrile moiety, making it a versatile reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting propanenitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel complexes.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

  • Oxidation and Reduction Reactions: The boronic ester group can be oxidized to boronic acids or reduced to boronic esters, depending on the reaction conditions.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Nucleophiles: Various nucleophiles can be used in substitution reactions.

  • Oxidizing and Reducing Agents: Specific agents are employed based on the desired oxidation or reduction reaction.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Substitution Products: Various derivatives formed from nucleophilic substitution reactions.

  • Oxidized or Reduced Products: Depending on the reaction conditions, boronic acids or esters are formed.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is primarily through its ability to undergo borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in changes to the target molecule, potentially altering its function .

Biochemical Pathways

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This reaction is a key step in many synthetic pathways, including the synthesis of various pharmaceuticals .

Pharmacokinetics

The bioavailability of such compounds would be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption or distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved . Given its role in borylation reactions, it could potentially influence the structure and function of target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the efficiency of borylation reactions may be affected by the presence of certain catalysts .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile finds applications in several fields:

  • Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.

  • Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

  • Industry: Its utility in the synthesis of polymers and materials makes it valuable in industrial applications.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative used in cross-coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronic ester used in various organic synthesis reactions.

Uniqueness: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is unique due to its propanenitrile moiety, which provides additional functionality compared to other boronic esters. This allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRBWRBCSUVPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725876
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238088-31-8
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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